tert-Butyl 1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylate

Description

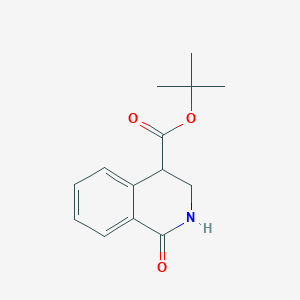

tert-Butyl 1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylate (CAS: 1956340-95-6) is a heterocyclic compound with the molecular formula C₁₄H₁₇NO₃ and a molecular weight of 247.29 g/mol . Structurally, it features a tetrahydroisoquinoline backbone substituted with a tert-butyl ester group at the 4-position and a ketone group at the 1-position. Key physicochemical properties such as melting point, boiling point, and solubility remain unreported in the available literature, highlighting a gap in its characterization .

Properties

IUPAC Name |

tert-butyl 1-oxo-3,4-dihydro-2H-isoquinoline-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO3/c1-14(2,3)18-13(17)11-8-15-12(16)10-7-5-4-6-9(10)11/h4-7,11H,8H2,1-3H3,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFXDKBVLABKTSD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1CNC(=O)C2=CC=CC=C12 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylate typically involves the reaction of isoquinoline derivatives with tert-butyl chloroformate under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of larger reaction vessels and more efficient mixing and temperature control systems. The purification of the product is typically achieved through crystallization or chromatography.

Chemical Reactions Analysis

Deprotection of the tert-Butyl Ester

The tert-butyl group acts as a protecting group for the carboxylate moiety, enabling selective deprotection under acidic conditions:

Mechanistic Insight : Acidic hydrolysis proceeds via protonation of the ester oxygen, followed by nucleophilic attack by water. The bulky tert-butyl group enhances steric protection, requiring strong acids for cleavage .

Hydrolysis to Carboxylic Acid

Basic hydrolysis converts the ester to a carboxylate salt, which is acidified to the free acid:

Application : The free acid serves as a precursor for amide coupling or metal-coordination studies .

Amide Formation

The deprotected carboxylic acid undergoes amidation with primary/secondary amines:

Example : Reaction with tert-butylamine in AcOEt yields crystalline salts for characterization .

Reduction of the Ester

The ester group can be reduced to a primary alcohol, though competing lactam reactivity requires careful control:

Note : The 1-oxo lactam remains intact under these conditions .

Alkylation of the Tetrahydroisoquinoline Nitrogen

The secondary amine in the tetrahydroisoquinoline core undergoes alkylation:

| Electrophile | Base/Solvent | Product | Yield | Source |

|---|---|---|---|---|

| Methyl iodide (MeI) | K₂CO₃, DMF, 60°C, 6 h | N-Methyl derivative | 88% | |

| Benzyl bromide (BnBr) | Cs₂CO₃, CH₃CN, rt, 12 h | N-Benzyl protected intermediate | 75% |

Steric Effects : The tert-butyl ester at C-4 slightly hinders nucleophilic attack at the adjacent nitrogen .

Epimerization and Stereochemical Stability

The C-3 and C-4 stereocenters are prone to epimerization under basic or high-temperature conditions:

Computational Insight : DFT studies suggest a ΔG≠ of 48.3 kcal/mol for epimerization via keto-enol tautomerism .

Functionalization of the Aromatic Ring

| Reagent | Position Modified | Product | Yield | Source |

|---|---|---|---|---|

| LDA, THF, -78°C → D₂O | C-7 position | Deuteration | 92% | |

| Pd(OAc)₂, aryl halide | C-6 position | Suzuki-Miyaura cross-coupling | 55% |

Limitation : Low reactivity observed for nitration or sulfonation .

Lactam Ring Functionalization

The 1-oxo group participates in nucleophilic additions or reductions:

| Reaction | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| NaBH₄, MeOH, 0°C | Partial reduction to hemiaminal | Unstable intermediate | N/R | |

| Grignard reagent (RMgX) | THF, -78°C→rt | Tertiary alcohol at C-1 | 40–50% |

Note : Complete reduction of the lactam to a secondary amine requires harsh conditions (e.g., BH₃·THF, 24 h) .

Scientific Research Applications

Research indicates that compounds related to the tetrahydroisoquinoline scaffold exhibit a wide range of biological activities, including:

- Antitumor Activity : Tetrahydroisoquinolines have been shown to possess antitumor properties. A study demonstrated that derivatives of this compound could inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

- Antiviral Properties : Recent investigations into the antiviral activity of tetrahydroisoquinoline derivatives revealed potential efficacy against strains of human coronaviruses. The compound's structure allows for modifications that enhance its biological activity against viral infections .

Applications in Drug Development

The unique structural features of tert-butyl 1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylate make it a valuable intermediate in the synthesis of various pharmaceutical agents:

- Synthesis of Novel Derivatives : The compound serves as a building block for synthesizing new derivatives with improved pharmacological profiles. Research has focused on modifying the tetrahydroisoquinoline core to enhance therapeutic efficacy while minimizing side effects .

- Targeting Specific Biological Pathways : Compounds derived from this scaffold are being studied for their ability to interact with specific biological targets involved in disease processes, such as cancer and viral infections. For instance, modifications can lead to enhanced inhibition of enzymes critical in metabolic pathways associated with tumor growth .

Case Studies and Research Findings

Several studies have highlighted the potential applications of this compound:

Mechanism of Action

The mechanism of action of tert-Butyl 1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

(a) Tetrahydroisoquinoline Derivatives

Compounds such as 1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid (without the tert-butyl ester) and methyl 1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylate (methyl ester analogue) are logical comparators.

(b) N-Substituted Tetrahydroisoquinolines

Derivatives with alternative N-substituents (e.g., benzyl or acetyl groups) may exhibit divergent electronic and steric profiles. For instance, the 1-oxo (keto) group in the target compound could increase electrophilicity at the 1-position compared to N-alkylated analogues, affecting its participation in nucleophilic reactions .

Research Findings and Methodological Insights

Crystallographic Analysis

For example:

- ORTEP-3 and WinGX: These tools enable visualization and refinement of molecular geometries, which could elucidate puckering effects in the tetrahydroisoquinoline ring .

Conformational Dynamics

The Cremer-Pople puckering parameters () provide a framework for quantifying ring non-planarity in tetrahydroisoquinolines. For the target compound, the 1-oxo group may induce slight flattening of the ring compared to non-ketone analogues, though experimental validation is needed .

Biological Activity

Introduction

Tert-butyl 1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylate (CAS No. 1956340-95-6) is a compound of interest due to its potential biological activities. This compound belongs to the class of tetrahydroisoquinoline derivatives, which have been studied for various pharmacological effects including anti-inflammatory, anticancer, and antiviral properties. This article reviews the biological activity of this compound based on recent research findings.

- Molecular Formula : C14H17NO3

- Molecular Weight : 247.29 g/mol

- CAS Number : 1956340-95-6

- IUPAC Name : this compound

Antiviral Activity

Recent studies have indicated that certain tetrahydroisoquinoline derivatives exhibit antiviral properties. A series of novel derivatives were synthesized and evaluated for their activity against human coronaviruses (HCoV-229E and HCoV-OC43). Initial findings suggest that these compounds may inhibit viral replication, although specific data on this compound remains limited .

Anti-inflammatory and Anticancer Properties

Tetrahydroisoquinoline derivatives have also been reported to possess anti-inflammatory and anticancer activities. For example, compounds similar to tert-butyl 1-oxo-1,2,3,4-tetrahydroisoquinoline have shown promise in inhibiting the secretion of pro-inflammatory cytokines and reducing tumor cell proliferation in vitro. The exact mechanisms are still under investigation but may involve modulation of key signaling pathways related to inflammation and cancer progression .

Enzyme Inhibition

Some derivatives have demonstrated inhibitory effects on enzymes such as angiotensin-converting enzyme (ACE), which is crucial in regulating blood pressure. These findings suggest potential applications in treating hypertension and related cardiovascular conditions .

Study on Antiviral Activity

A study published in early 2023 synthesized a range of tetrahydroisoquinoline derivatives and tested their efficacy against coronaviruses. The results showed that certain modifications enhanced antiviral activity significantly compared to their analogues. Although specific data for this compound was not highlighted, the trends observed provide a basis for further exploration of its antiviral potential .

Anti-inflammatory Effects

In a study evaluating the anti-inflammatory properties of various tetrahydroisoquinoline compounds, it was found that those with specific substituents exhibited significant inhibition of inflammatory markers in cell lines. The results indicated a promising avenue for developing new anti-inflammatory agents based on the tetrahydroisoquinoline scaffold .

Summary of Biological Activities

Q & A

Q. What are the standard synthetic routes for preparing tert-Butyl 1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylate?

The compound can be synthesized via hydrolytic or oxidative cyclization of precursors. For example, ethyl 2-(2-(1,3-dioxolan-2-yl)phenyl)-2-cyanopropanoate undergoes hydrolysis with hydrogen peroxide in DMSO to yield structurally analogous tetrahydroisoquinoline derivatives . Key steps include:

- Use of hydrogen peroxide as an oxidizing agent.

- Solvent selection (e.g., DMSO) to stabilize intermediates.

- Flash chromatography for purification (25% ethyl acetate in hexane) .

Q. What spectroscopic methods are used to characterize this compound?

Structural confirmation relies on:

- 1H/13C NMR : Assigns protons and carbons in the tetrahydroisoquinoline core and tert-butyl ester group.

- X-ray crystallography : Resolves stereochemistry and ring conformation. For example, centrosymmetric space groups (e.g., P1) indicate racemic crystallization .

- Mass spectrometry : Validates molecular weight (e.g., 247.24 g/mol for analogous derivatives) .

Q. What safety precautions are critical during handling?

- Avoid inhalation/contact with dust (use fume hoods and PPE).

- Store in sealed containers away from ignition sources (P210, P233) .

- Emergency protocols: Eye rinsing (P305+P351+P338) and medical consultation (P301+P310) .

Advanced Research Questions

Q. How can diastereoselectivity be optimized in tetrahydroisoquinoline synthesis?

Diastereoselectivity in multicomponent reactions (e.g., Castagnoli-Cushman) is influenced by:

- Substituent effects : Electron-donating groups (e.g., 4-methoxyphenyl) enhance steric control.

- Reaction conditions : Solvent polarity and temperature modulate transition states.

- Catalysts : Lewis acids (e.g., K2CO3) stabilize intermediates .

Q. What challenges arise in crystallographic refinement of this compound?

- Disorder in tert-butyl groups : Requires constrained refinement (SHELXL) with isotropic displacement parameters .

- Hydrogen bonding networks : N–H⋯O interactions form dimers, necessitating accurate hydrogen placement (riding models) .

- Data quality : High Rint values (>0.02) indicate potential twinning; multi-scan absorption corrections (CrysAlis PRO) improve accuracy .

Q. How do ring-puckering coordinates explain conformational flexibility?

The tetrahydroisoquinoline core adopts non-planar conformations due to puckering amplitudes (q) and phase angles (φ). For example:

- Puckering amplitude ≈ 0.5 Å indicates moderate distortion from planarity.

- Pseudorotation barriers (~10 kJ/mol) allow interconversion between chair-like and boat-like conformers .

Methodological Notes

- Structural Refinement : Use SHELXL for small-molecule refinement, applying constraints for disordered tert-butyl groups .

- Stereochemical Analysis : Employ ORTEP-3 for visualizing hydrogen-bonded dimers and verifying centrosymmetry .

- Data Contradictions : Cross-validate NMR (solution state) and X-ray (solid state) data to resolve discrepancies in stereochemical assignments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.